molecular formula C21H21FN2O2S B2704020 N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 1421485-33-7

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2704020
CAS No.: 1421485-33-7
M. Wt: 384.47
InChI Key: XAYPFNQAYJGSLF-UHFFFAOYSA-N
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Description

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C21H21FN2O2S and its molecular weight is 384.47. The purity is usually 95%.
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Biological Activity

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H19FN2O3SC_{20}H_{19}FN_{2}O_{3}S, with a molecular weight of 386.4 g/mol. The compound features a thiazole ring, a fluorophenyl group, and a methoxyphenyl substituent, which are significant for its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including the compound . Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific kinases or proteases involved in cell signaling pathways, leading to apoptosis in cancer cells .
  • Case Studies : In vitro studies have shown that similar thiazole derivatives display IC50 values in the low micromolar range against human tumor cells, indicating potent activity .
CompoundCell Line TestedIC50 (µM)Reference
Compound AA431 (epidermoid carcinoma)1.61 ± 1.92
Compound BU251 (glioblastoma)10–30
This compoundVariousTBDThis study

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. The presence of electron-withdrawing groups like fluorine enhances the lipophilicity and bioactivity of these compounds:

  • In vitro Studies : Compounds similar to this compound have shown efficacy against a range of bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action.

Other Pharmacological Activities

Research has suggested additional biological activities for thiazole derivatives:

  • Anti-inflammatory Effects : Some studies indicate that thiazole compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.
  • Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress, which may be beneficial in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship for thiazole-containing compounds highlights the importance of substituents on the phenyl rings:

  • Fluorophenyl Group : The presence of fluorine is crucial for enhancing biological activity due to its electronegative nature, which can influence the electronic properties of the molecule.
  • Methoxy Substituent : The methoxy group contributes to increased solubility and bioavailability, enhancing the overall pharmacological profile .

Properties

IUPAC Name

N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S/c1-14-19(27-21(24-14)17-5-3-4-6-18(17)22)13-23-20(25)12-9-15-7-10-16(26-2)11-8-15/h3-8,10-11H,9,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYPFNQAYJGSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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